Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride
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Overview
Description
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride: is an organic compound with the molecular formula C8H8BrCl2NO and a molecular weight of 284.96 g/mol . This compound is known for its unique chemical properties and is used as a building block in various advanced research and synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- Methyl 3-Bromo-4-chlorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-fluorobenzimidate Hydrochloride
- Methyl 3-Bromo-5-iodobenzimidate Hydrochloride
Comparison: Methyl 3-Bromo-5-chlorobenzimidate Hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8BrCl2NO |
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Molecular Weight |
284.96 g/mol |
IUPAC Name |
methyl 3-bromo-5-chlorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4,11H,1H3;1H |
InChI Key |
FVVCYHRQLWWJNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC(=C1)Br)Cl.Cl |
Origin of Product |
United States |
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